molecular formula C20H24N2O3S B3465947 N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide

N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide

Cat. No.: B3465947
M. Wt: 372.5 g/mol
InChI Key: XFYUTVZYCKSTEB-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonamide functional group (SO2NH2). Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The molecule contains an isoquinoline moiety, which is a heterocyclic compound. It also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .


Chemical Reactions Analysis

Sulfonamides, in general, can undergo various chemical reactions, including hydrolysis, acylation, and displacement reactions. The exact reactions that this specific compound can undergo would depend on the other functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many sulfonamides act as inhibitors of enzymes that are involved in the synthesis of folic acid in bacteria, making them effective antibacterial agents .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring good ventilation. The exact hazards would depend on the specific properties of the compound .

Future Directions

Future research could involve studying the biological activity of this compound, as well as optimizing its properties for potential use in medicinal chemistry. This could involve modifying the structure of the molecule to improve its potency, selectivity, or pharmacokinetic properties .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-10-16(2)12-19(11-15)22(26(3,24)25)14-20(23)21-9-8-17-6-4-5-7-18(17)13-21/h4-7,10-12H,8-9,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYUTVZYCKSTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide
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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide
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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide
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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide
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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide
Reactant of Route 6
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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide

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